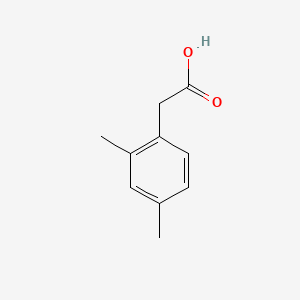

2,4-Dimethylphenylacetic acid

Descripción general

Descripción

2,4-Dimethylphenylacetic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of phenylacetic acid, characterized by the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylacetic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{CH}_3)_2\text{CH}_2\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,4-dimethylbenzyl cyanide, followed by hydrolysis. This method is preferred due to its efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

2,4-Dimethylphenylacetic acid undergoes oxidation primarily at the acetic acid side chain. Common oxidizing agents and conditions include:

Key Findings :

-

Potassium permanganate in acidic media cleaves the acetic acid side chain, yielding 2,4-dimethylbenzoic acid as the major product .

-

Chromium trioxide selectively oxidizes the α-carbon of the acetic acid group to form a ketone .

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or other intermediates:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, 0–5°C | 2-(2,4-Dimethylphenyl)ethanol | 88% | |

| BH₃·THF | THF, RT | Same as above | 75% |

Mechanistic Insight :

-

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol via a two-electron transfer mechanism.

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides:

Esterification:

| Alcohol | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄, reflux | Methyl 2,4-dimethylphenylacetate | 92% | |

| Ethanol | SOCl₂, RT | Ethyl 2,4-dimethylphenylacetate | 85% |

Amidation:

| Amine | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux | 2-(2,4-Dimethylphenyl)acetohydrazide | 78% | |

| NH₃ (g) | DCC, DMAP, CH₂Cl₂ | Primary amide | 70% |

Note : DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to activate the carboxylic acid for nucleophilic attack.

Substitution Reactions

The methyl groups on the aromatic ring participate in electrophilic substitution:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2,4-dimethylphenylacetic acid | 60% | |

| Bromination | Br₂, FeBr₃, CHCl₃ | 5-Bromo-2,4-dimethylphenylacetic acid | 55% |

Regioselectivity :

-

Nitration occurs preferentially at the meta position relative to the acetic acid group due to steric hindrance from methyl groups .

Decarboxylation

Under pyrolytic or basic conditions, decarboxylation yields toluene derivatives:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 2,4-Dimethyltoluene | 80% | |

| NaOH, CaO, Δ | Same as above | 65% |

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the aromatic ring:

| Reaction | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 70–90% | |

| Carbonylation | Pd(PPh₃)₂Cl₂, CO | 2,4-Dimethylphenylacetyl chloride | 95% |

Optimized Conditions :

-

Carbonylation with Pd(PPh₃)₂Cl₂ at 80°C under 1.5 MPa CO pressure achieves near-quantitative yields .

Acid-Catalyzed Rearrangements

Protonation of the carboxylic acid group facilitates keto-enol tautomerism:

| Catalyst | Product | Application | Source |

|---|---|---|---|

| H₂SO₄ | Keto form stabilized | Intermediate in drug synthesis |

Aplicaciones Científicas De Investigación

Pharmaceuticals

2,4-Dimethylphenylacetic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential antihistaminic properties and other therapeutic effects. For instance, it is involved in the production of compounds that exhibit anti-inflammatory and analgesic activities .

Agricultural Chemicals

The compound is also utilized in the development of agrochemicals. Its derivatives can function as herbicides or insecticides due to their ability to disrupt biological processes in target organisms .

Antibiotic Regulation

A study highlighted the role of phenylacetic acid in regulating antibiotic resistance mechanisms in bacteria. The catabolism of phenylacetic acid was shown to be crucial for virulence in urinary tract infection models, suggesting that derivatives like this compound may influence microbial behavior and resistance patterns .

Synthesis Efficiency

Research has demonstrated improved yields in synthesizing this compound through optimized palladium-catalyzed reactions. The results indicated that adjusting reaction parameters significantly enhanced product yield and purity, showcasing the importance of method refinement in chemical synthesis .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethylphenylacetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes involved in the metabolism of aromatic compounds. The carboxylic acid group allows it to participate in various biochemical reactions, including conjugation with coenzyme A, leading to the formation of acyl-CoA derivatives.

Comparación Con Compuestos Similares

2,4-Dimethylphenylacetic acid can be compared with other similar compounds such as:

Phenylacetic acid: Lacks the methyl groups, resulting in different chemical properties and reactivity.

2,4-Dimethylbenzoic acid: Similar structure but with a carboxyl group directly attached to the benzene ring.

2,4-Dimethylphenylethanol: The alcohol derivative of this compound.

Uniqueness: The presence of methyl groups at the 2 and 4 positions on the benzene ring of this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules.

Actividad Biológica

2,4-Dimethylphenylacetic acid (DMPA) is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 164.20 g/mol

- CAS Number : 6331-04-0

- IUPAC Name : 2-(2,4-dimethylphenyl)acetic acid

- PubChem CID : 138729

Biological Activity Overview

The biological activity of DMPA has been investigated in several studies, particularly focusing on its anticancer properties and interactions with proteins.

Anticancer Activity

A significant study evaluated the anticancer activity of DMPA using the National Cancer Institute's (NCI) 60 cancer cell line screening. The results indicated that DMPA exhibited low levels of anticancer activity across various cancer types:

| Cell Line Type | Growth Inhibition (%) | Most Sensitive Cell Lines |

|---|---|---|

| Leukemia | 92.48 | RPMI-8226 |

| 92.77 | CCRF-CEM | |

| 92.90 | K-562 | |

| CNS | 92.74 | SF-539 |

The average growth percentage across all tested lines was approximately 104.68%, indicating minimal inhibition of tumor growth at a concentration of 10 µM .

Protein Binding Studies

DMPA's interaction with serum albumin has also been studied to understand its pharmacokinetics. A series of experiments demonstrated that DMPA binds effectively to bovine serum albumin (BSA), which is crucial for its distribution in biological systems. The binding affinity was assessed through dialysis experiments, revealing that DMPA maintains a significant binding fraction, suggesting potential for prolonged circulation in the bloodstream .

Case Studies and Research Findings

- Anticancer Screening : In a detailed screening involving various cancer cell lines, DMPA was tested for its ability to inhibit growth. While it showed some efficacy against specific leukemia lines, the overall impact was modest compared to more potent anticancer agents .

- Protein Interaction : Research highlighted the reversible binding nature of DMPA to BSA, indicating that the compound could be effectively transported in vivo without significant loss of activity over time .

- Chemical Stability : Investigations into the stability of DMPA under alkaline conditions showed that it degrades into lower-grade products, which may affect its efficacy and safety profile in therapeutic applications .

Propiedades

IUPAC Name |

2-(2,4-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBXCWLRASBZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212698 | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-04-0 | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6331-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.